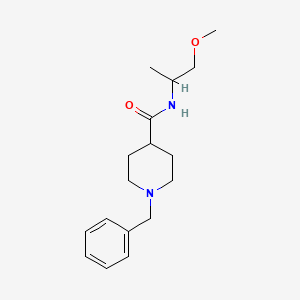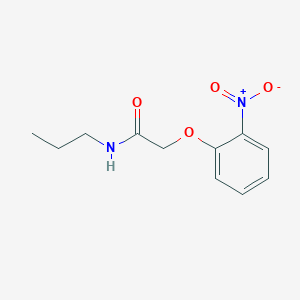
1-benzyl-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide, commonly known as BTCP, is a synthetic compound that belongs to the class of piperidine derivatives. BTCP is a psychoactive drug that has been used as a research tool in various scientific studies. The compound has been found to have a unique mechanism of action, which makes it a potential candidate for the development of new drugs for the treatment of various neurological disorders.
Mechanism of Action
BTCP acts as a dopamine and serotonin reuptake inhibitor, which means it increases the levels of these neurotransmitters in the brain. The compound also acts as a dopamine and serotonin releasing agent, which means it stimulates the release of these neurotransmitters from presynaptic neurons.
Biochemical and physiological effects:
BTCP has been found to have a wide range of biochemical and physiological effects on the brain and body. Some of the effects include increased dopamine and serotonin levels, enhanced cognitive function, increased locomotor activity, and reduced anxiety and depression.
Advantages and Limitations for Lab Experiments
BTCP has several advantages as a research tool, including its unique mechanism of action, its ability to modulate dopamine and serotonin neurotransmitter systems, and its potential therapeutic effects on various neurological disorders. However, there are also some limitations to its use, including its potential toxicity, its limited solubility in water, and its potential for abuse.
Future Directions
There are several future directions for research involving BTCP. One potential direction is to investigate its potential therapeutic effects on other neurological disorders such as Alzheimer's disease and Huntington's disease. Another potential direction is to develop new derivatives of BTCP with improved pharmacological properties and reduced toxicity. Additionally, further studies are needed to investigate the long-term effects of BTCP on the brain and body.
Synthesis Methods
BTCP can be synthesized through a multi-step process involving the reaction of piperidine with benzyl chloride and 2-methoxypropanol. The resulting compound is then subjected to various purification and isolation techniques to obtain pure BTCP.
Scientific Research Applications
BTCP has been used in various scientific studies to investigate its potential therapeutic effects on various neurological disorders such as Parkinson's disease, schizophrenia, and depression. The compound has been found to have a unique mechanism of action that involves the modulation of dopamine and serotonin neurotransmitter systems in the brain.
properties
IUPAC Name |
1-benzyl-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14(13-21-2)18-17(20)16-8-10-19(11-9-16)12-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOYKNWHDWEMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-amino-5-(2-methoxy-5-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide](/img/structure/B7470090.png)
![N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7470111.png)
![7-Methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7470118.png)


![5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B7470126.png)



![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470159.png)
![7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470169.png)
![2-(4-benzyl-7-chloro-2,3-dioxoquinoxalin-1-yl)-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B7470175.png)

![5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B7470184.png)